molecular formula C8H11ClN2O2 B13589427 (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride

Cat. No.: B13589427
M. Wt: 202.64 g/mol
InChI Key: NMZHVFMLZQMANM-CDQVLDCRSA-N
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Description

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride typically involves the reaction of pyrazole derivatives with butanoic acid derivatives under specific conditions. One common method involves the use of a one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazines, and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts and optimized reaction conditions to achieve high yields. For example, the use of ultrasound irradiation in the presence of ethanol and water at ambient temperature has been shown to produce high yields of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with estrogen receptors and inhibit NF-kappa-B-mediated transcription . This compound may also increase intracellular reactive oxygen species (ROS) levels and alter cell membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(2E)-2-(1H-pyrazol-4-ylmethylidene)butanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-7(8(11)12)3-6-4-9-10-5-6;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H/b7-3+;

InChI Key

NMZHVFMLZQMANM-CDQVLDCRSA-N

Isomeric SMILES

CC/C(=C\C1=CNN=C1)/C(=O)O.Cl

Canonical SMILES

CCC(=CC1=CNN=C1)C(=O)O.Cl

Origin of Product

United States

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